molecular formula C5H9BrOS2 B12858227 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one

1-((3-Bromopropyl)sulfinothioyl)ethan-1-one

Cat. No.: B12858227
M. Wt: 229.2 g/mol
InChI Key: JHRLITQJJCRLGK-UHFFFAOYSA-N
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Description

1-((3-Bromopropyl)sulfinothioyl)ethan-1-one is an organic compound with the molecular formula C5H9BrOS2 and a molecular weight of 229.16 g/mol . This compound is characterized by the presence of a bromopropyl group attached to a sulfinothioyl moiety, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one typically involves the reaction of ethan-1-one derivatives with bromopropyl sulfinothioyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-((3-Bromopropyl)sulfinothioyl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one involves its interaction with molecular targets through its sulfinothioyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bromopropyl group may also participate in substitution reactions, further modifying the compound’s biological activity .

Comparison with Similar Compounds

  • 1-(3-Bromophenyl)ethan-1-one
  • 1-(Indolizin-3-yl)ethan-1-one
  • 1-Bromo-3-phenylpropane

Comparison: 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one is unique due to its sulfinothioyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. While 1-(3-Bromophenyl)ethan-1-one and 1-Bromo-3-phenylpropane are primarily used in organic synthesis, the presence of the sulfinothioyl group in this compound allows for additional interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C5H9BrOS2

Molecular Weight

229.2 g/mol

IUPAC Name

1-(3-bromopropylsulfinothioyl)ethanone

InChI

InChI=1S/C5H9BrOS2/c1-5(7)9(8)4-2-3-6/h2-4H2,1H3

InChI Key

JHRLITQJJCRLGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)S(=S)CCCBr

Origin of Product

United States

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